4-[(2,5-Dimethylphenyl)sulfanyl]aniline
Description
4-[(2,5-Dimethylphenyl)sulfanyl]aniline is an aromatic amine featuring a sulfanyl (thioether) bridge connecting an aniline group (C₆H₅NH₂) to a 2,5-dimethylphenyl moiety. Its molecular formula is C₁₄H₁₅NS, with a molecular weight of 229.34 g/mol (calculated from ). This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, as inferred from related impurities in Vortioxetine Hydrobromide ().
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NS/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13/h3-9H,15H2,1-2H3 |
InChI Key |
UWKDGHXHOROFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,5-Dimethylphenyl)sulfanyl]aniline typically involves the reaction of 2,5-dimethylthiophenol with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[(2,5-Dimethylphenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nitric acid, halogens; acidic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-[(2,5-Dimethylphenyl)sulfanyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
2-[(2,4-Dimethylphenyl)sulfanyl]aniline ()
- Molecular Formula : C₁₄H₁₅NS (identical to the target compound).
- Key Difference : Methyl groups at the 2,4-positions of the phenyl ring instead of 2,5.
- Impact: Positional isomerism alters steric and electronic effects.
4-[(4-Aminophenyl)sulfonyl]aniline ()
- Molecular Formula : C₁₂H₁₂N₂O₂S.
- Key Difference: Sulfonyl (SO₂) group replaces sulfanyl (S), and the second phenyl ring has an amino group.
- Impact : The sulfonyl group increases polarity and acidity (due to electron-withdrawing effects), making this compound more water-soluble but less nucleophilic than the target compound.
Heterocyclic Derivatives
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) ()
- Molecular Formula : C₁₇H₁₉N₅O₂S₂.
- Molecular Weight : 389.48 g/mol.
- Key Features : Incorporates oxadiazole and thiazole rings.
- Comparison :
- Melting Point : 134–178°C (higher than expected for the target compound due to hydrogen bonding and rigidity from heterocycles).
- Reactivity : The oxadiazole and thiazole groups introduce sites for hydrogen bonding and π-π stacking, enhancing biological activity but complicating synthesis.
2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}aniline ()
- Molecular Formula : C₁₅H₁₈N₂OS.
- Molecular Weight : 274.38 g/mol.
- Key Features : Pyridine ring with methoxy and methyl substituents.
Sulfonamide and Halogenated Analogs
2,5-Dimethoxyaniline-4-Sulfoanilide ()
- Molecular Formula : C₁₄H₁₆N₂O₄S.
- Key Features : Sulfonamide (SO₂NH) and methoxy groups.
- Comparison :
- Acidity : Sulfonamide protons are more acidic (pKa ~10) than the aniline group (pKa ~4.6) in the target compound.
- Applications : Sulfonamides are common in antibiotics, whereas sulfanyl anilines are more suited as intermediates.
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline ()
- Molecular Formula : C₁₄H₁₄FNS.
- Key Features : Fluorine substituent and ethyl linker.
- Comparison: Electron Effects: Fluorine’s electronegativity enhances stability and resistance to oxidation.
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
4-[(2,5-Dimethylphenyl)sulfanyl]aniline, also known as a thioether derivative of aniline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2S. The compound features a sulfanyl group that contributes to its reactivity and biological interactions. The presence of the dimethylphenyl moiety enhances its lipophilicity, potentially affecting its pharmacokinetics.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cell signaling pathways related to proliferation and survival. For instance, studies have shown that modifications in the aniline structure can lead to enhanced binding affinity to kinase targets, promoting apoptosis in cancer cells.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. The sulfanyl group is believed to play a key role in disrupting bacterial cell membranes, leading to cell lysis. In vitro studies have reported varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy by altering metabolism .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Tyrosine Kinases : The compound binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and blocking downstream signaling pathways involved in cell growth and survival.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage and cell death.
- Enzyme Modulation : By binding to active sites on enzymes, it can alter their activity, leading to therapeutic effects in various diseases.
Case Studies
- Anticancer Research : A study involving derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models. The compound's ability to induce apoptosis was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
